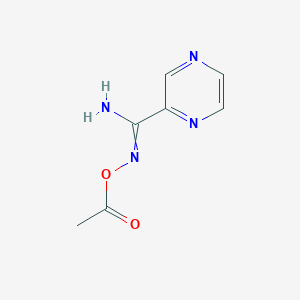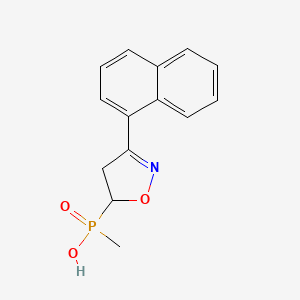
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is a complex organic compound that features a unique structure combining a naphthalene ring, an isoxazole ring, and a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid typically involves the cyclization of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . This method is known for its high regioselectivity and wide scope, making it suitable for producing various substituted isoxazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using copper (I) acetylides and nitrile oxides . These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various catalysts such as AuCl3 and CuCl . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives and phosphinic acid-containing molecules. Examples include:
- 3,5-Disubstituted isoxazoles
- Phosphinic acid derivatives
Uniqueness
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is unique due to its specific combination of a naphthalene ring, an isoxazole ring, and a phosphinic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
125674-51-3 |
|---|---|
Molecular Formula |
C14H14NO3P |
Molecular Weight |
275.24 g/mol |
IUPAC Name |
methyl-(3-naphthalen-1-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphinic acid |
InChI |
InChI=1S/C14H14NO3P/c1-19(16,17)14-9-13(15-18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3,(H,16,17) |
InChI Key |
VCZDPRGJLIEUPL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1CC(=NO1)C2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


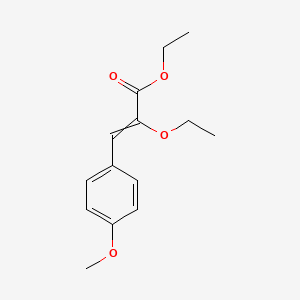
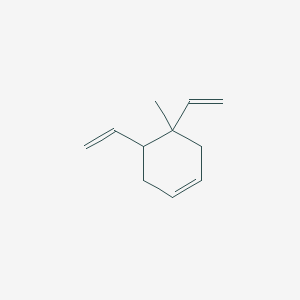
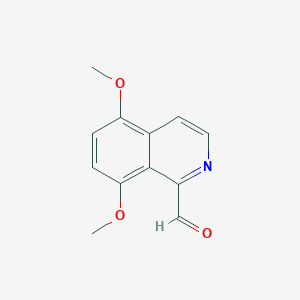
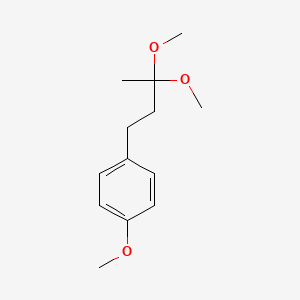

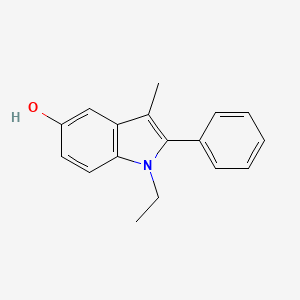

![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)


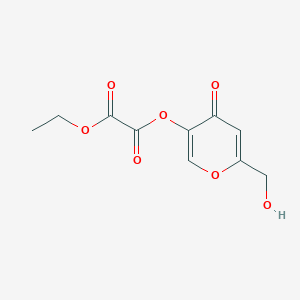
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)

